molecular formula C19H20N2O3S B2601961 4-ethoxy-2,3-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 1374683-64-3

4-ethoxy-2,3-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B2601961
CAS No.: 1374683-64-3
M. Wt: 356.44
InChI Key: DXSJUMXYZRJRAE-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Sulfonamides are a group of compounds characterized by a sulfonamide functional group. They have a wide range of applications, particularly in the field of medicine.


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods, including Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Sulfonamides can be synthesized by the reaction of a sulfonyl chloride with ammonia or an amine.


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring . The sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other oxygen atoms, which are in turn bonded to a nitrogen atom.


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . Sulfonamides can undergo various reactions, including hydrolysis, acylation, and displacement of the nitrogen atom’s hydrogen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Quinoline is a colorless hygroscopic liquid with a strong odor . It’s soluble in water and most organic solvents .

Mechanism of Action

The mechanism of action can vary greatly depending on the specific compound and its application. For example, some quinoline derivatives are known to inhibit DNA replication in bacteria, making them effective antibiotics .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have a variety of therapeutic activities and are known to be biologically active compounds possessing several pharmacological activities . Therefore, the future research directions might involve developing new synthetic routes and exploring further biological and pharmacological activities.

Properties

IUPAC Name

4-ethoxy-2,3-dimethyl-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-18-9-10-19(14(3)13(18)2)25(22,23)21-16-11-15-7-5-6-8-17(15)20-12-16/h5-12,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSJUMXYZRJRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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